VEGF-R2 Kinase Inhibition: Nanomolar Potency of JNJ 17029259 in Human Enzyme Assays
JNJ 17029259 demonstrates potent inhibition of human VEGF-R2 kinase with an IC50 of 21 nM in a phosphorylation assay using a poly(GT) substrate [1]. This potency is higher than that of VEGFR2 Kinase Inhibitor II (IC50: 70 nM) , though less than ultra-potent comparators like Ki8751 (IC50: 0.9 nM) . The data establish JNJ 17029259's precise activity level within the spectrum of available VEGFR2 inhibitors.
| Evidence Dimension | VEGF-R2 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 21 nM |
| Comparator Or Baseline | VEGFR2 Kinase Inhibitor II: 70 nM; Ki8751: 0.9 nM |
| Quantified Difference | 3.3-fold more potent than VEGFR2 Kinase Inhibitor II; 23.3-fold less potent than Ki8751 |
| Conditions | Human VEGF-R2 kinase domain phosphorylation assay using poly(GT) substrate |
Why This Matters
This quantitative potency defines the effective concentration range for target engagement, which is essential for accurate dose-response modeling and avoiding concentration-related artifacts in cellular assays.
- [1] Emanuel, S., Gruninger, R. H., Fuentes-Pesquera, A., Connolly, P. J., Seamon, J. A., Hazel, S., ... & Middleton, S. A. (2004). A vascular endothelial growth factor receptor-2 kinase inhibitor potentiates the activity of the conventional chemotherapeutic agents paclitaxel and doxorubicin in tumor xenograft models. *Molecular Pharmacology*, 66(3), 635-647. (Data extracted from Figure 1 description within full text) View Source
